REACTION_CXSMILES
|
[H-].[Na+].CC(C)([O-])C.[K+].[C:9](=[O:14])([O:12][CH3:13])OC.[CH2:15]1[C:19]2([CH2:24][CH2:23][CH2:22][CH2:21][C:20]2=[O:25])[CH2:18][CH2:17][CH2:16]1>O1CCCC1.C(OCC)(=O)C.O.C(O)(=O)C>[CH3:13][O:12][C:9]([CH:21]1[CH2:22][CH2:23][CH2:24][C:19]2([CH2:15][CH2:16][CH2:17][CH2:18]2)[C:20]1=[O:25])=[O:14] |f:0.1,2.3|
|
Name
|
|
Quantity
|
4.59 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.89 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
8.74 g
|
Type
|
reactant
|
Smiles
|
C1CCCC12C(CCCC2)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After ice-cooling, to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
followed by separation of the organic layer
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:100 to 1:90)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1C(C2(CCCC2)CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.99 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |